![molecular formula C8H19N2O4S2+ B14585696 4-[(Methanesulfonyl)methanesulfonyl]-1,1-dimethylpiperazin-1-ium CAS No. 61316-11-8](/img/structure/B14585696.png)
4-[(Methanesulfonyl)methanesulfonyl]-1,1-dimethylpiperazin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Methanesulfonyl)methanesulfonyl]-1,1-dimethylpiperazin-1-ium is a complex organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of two methanesulfonyl groups attached to a piperazine ring, which is further substituted with two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methanesulfonyl)methanesulfonyl]-1,1-dimethylpiperazin-1-ium typically involves the reaction of methanesulfonyl chloride with 1,1-dimethylpiperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Methanesulfonyl)methanesulfonyl]-1,1-dimethylpiperazin-1-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The methanesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction results in sulfides.
Applications De Recherche Scientifique
4-[(Methanesulfonyl)methanesulfonyl]-1,1-dimethylpiperazin-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules
Mécanisme D'action
The mechanism of action of 4-[(Methanesulfonyl)methanesulfonyl]-1,1-dimethylpiperazin-1-ium involves its interaction with specific molecular targets. The sulfonyl groups are known to participate in various biochemical pathways, potentially inhibiting or modifying the activity of enzymes and other proteins. The exact molecular targets and pathways are still under investigation, but the compound’s ability to form stable complexes with biological molecules is a key factor in its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl compound used in similar types of reactions.
Methanesulfonyl azide: Another sulfonyl compound with different reactivity and applications.
Tosylates: Compounds with a similar sulfonyl group but attached to a toluene ring instead of a piperazine ring
Uniqueness
4-[(Methanesulfonyl)methanesulfonyl]-1,1-dimethylpiperazin-1-ium is unique due to its dual methanesulfonyl groups and the presence of a piperazine ring. This structure imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications.
Propriétés
Numéro CAS |
61316-11-8 |
|---|---|
Formule moléculaire |
C8H19N2O4S2+ |
Poids moléculaire |
271.4 g/mol |
Nom IUPAC |
1,1-dimethyl-4-(methylsulfonylmethylsulfonyl)piperazin-1-ium |
InChI |
InChI=1S/C8H19N2O4S2/c1-10(2)6-4-9(5-7-10)16(13,14)8-15(3,11)12/h4-8H2,1-3H3/q+1 |
Clé InChI |
HHAUQFLDDCEBOZ-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1(CCN(CC1)S(=O)(=O)CS(=O)(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Furo[2,3-b]pyridinium, 7-ethyl-6-methyl-](/img/structure/B14585625.png)
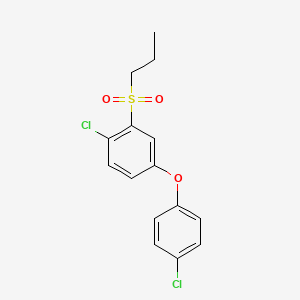
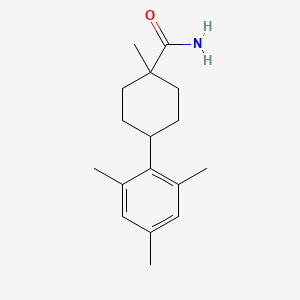
![9-Butyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene](/img/structure/B14585639.png)

![Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, decyl ester](/img/structure/B14585647.png)


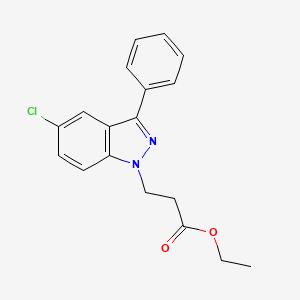
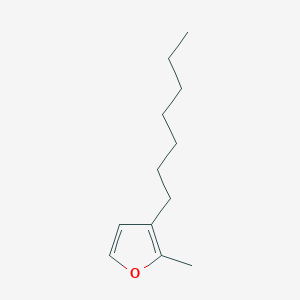
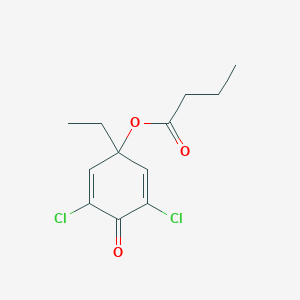
![2,4,6-Trinitrophenol--3,7,8-trimethylbenzo[g]isoquinoline (1/1)](/img/structure/B14585681.png)

